Oxytetracycline hydrochloride (internal use) can cause developmental toxicity according to state or federal government labeling requirements.
A TETRACYCLINE analog isolated from the actinomycete STREPTOMYCES rimosus and used in a wide variety of clinical conditions.
Oxytetracycline dihydrate
CAS No.: 6153-64-6
VCID: VC0000560
Molecular Formula: C22H25ClN2O9
Molecular Weight: 496.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
Oxytetracycline dihydrate is a form of oxytetracycline, a broad-spectrum antibiotic belonging to the tetracycline class. It is derived from the actinomycete Streptomyces rimosus and is used in various clinical conditions due to its effectiveness against a wide range of Gram-positive and Gram-negative bacteria . This compound is particularly noted for its use in treating infections caused by Chlamydia, Mycoplasma, and other pathogens . Pharmacokinetics
Clinical UsesOxytetracycline dihydrate is used to treat various infections, including:
Veterinary ApplicationsIn veterinary medicine, oxytetracycline dihydrate is used to control diseases in livestock and fish. It is administered in feed or through injections to prevent respiratory infections in cattle and poultry . Additionally, it is used to mark fish by interfering with bone deposition, creating visible marks on growing bones . Environmental ImpactThe use of oxytetracycline in animal feed can lead to its presence in manure, which may affect environmental bacteria and contribute to antimicrobial resistance. Research has shown that the breakdown of oxytetracycline in manure is influenced by environmental conditions, such as oxygen levels . |
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CAS No. | 6153-64-6 |
Product Name | Oxytetracycline dihydrate |
Molecular Formula | C22H25ClN2O9 |
Molecular Weight | 496.9 g/mol |
IUPAC Name | (4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H/t12-,13-,14+,17+,21-,22+;/m1./s1 |
Standard InChIKey | SVDOODSCHVSYEK-IFLJXUKPSA-N |
Isomeric SMILES | C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl |
SMILES | CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O.O |
Canonical SMILES | CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl |
Related CAS | 79-57-2 (Parent) |
Synonyms | NA |
Reference | Chopra, Ian, and Marilyn Roberts. /Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance./ Microbiology and Molecular Biology Reviews (2001): 232-60. Http://www.ncbi.nlm.nih.gov. Web. 21 Aug. 2012.Hubbard A.R., 2011, Evaluation of Kasugamycin-use strategies Designed to Delay Development of Resistance in Erwinia amylovora. Master thesis of Botany and Plant Pathology, Oregon state University. |
PubChem Compound | 54680782 |
Last Modified | Aug 15 2023 |
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